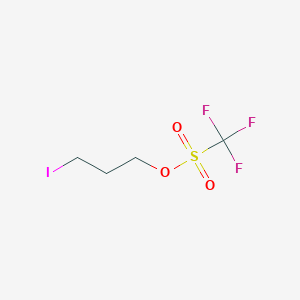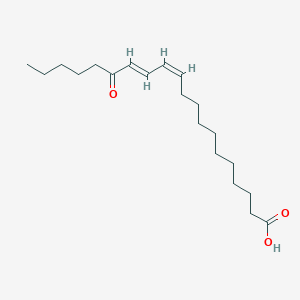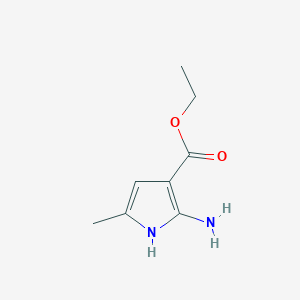
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate
概要
説明
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is likely a fluorinated aromatic ester, indicated by its name, which suggests it possesses a benzoylacetate ester functional group, substituted with bromo and fluoro groups. Compounds of this nature are of interest in organic synthesis and material science due to their potential utility in pharmaceuticals, agrochemicals, and advanced material applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenation, carbonylation, and esterification steps. A method that could be analogous involves the Grignard reaction, followed by carboxylation and subsequent esterification (Deng et al., 2015). This process might be adapted for the synthesis of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate by starting with an appropriately substituted bromofluorobenzene, followed by the introduction of the ester group.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate can be characterized by X-ray diffraction techniques, revealing details about crystal packing, hydrogen bonding, and molecular geometry. These structures often feature strong hydrogen bonds and aromatic π–π interactions (Yeong et al., 2018).
科学的研究の応用
Convenient Synthesis Pathways
The compound has been employed in synthesizing complex molecules, such as in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This pathway demonstrates the compound's utility in building diverse molecular architectures, highlighting its significance in synthetic organic chemistry (Pokhodylo & Obushak, 2019).
Catalyst-Free Reactions
Research also indicates its application in catalyst-free reactions, such as P-C coupling reactions of halobenzoic acids and secondary phosphine oxides in water under microwave irradiation. This method showcases the potential of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in facilitating environmentally friendly and efficient synthetic processes without the need for a catalyst, yielding phosphinoylbenzoic acids and their ethyl esters with high efficiency (Jablonkai & Keglevich, 2015).
Intermediate for Heterocyclic Compounds
Further, it is a precursor in the synthesis of trifluoromethylthiazoles and their application to azo dyes. The reaction with thiourea and N-monosubstituted thioureas to yield 4-trifluoromethylthiazoles exemplifies its utility in producing heterocyclic compounds with potential applications in dyes and pigments, thus broadening the scope of its applicability in industrial chemistry (Tanaka et al., 1991).
Continuous Flow Synthesis
In the realm of process chemistry, ethyl 3-bromo-2,4,5-trifluorobenzoylacetate has been instrumental in the development of continuous flow synthesis techniques, particularly for producing 2,4,5-trifluorobenzoic acid. The innovative microflow process integrates Grignard exchange and carboxylation reactions, showcasing the compound's role in enhancing the efficiency and scalability of chemical manufacturing processes (Deng et al., 2015).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVGWDMALRZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442252 | |
| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate | |
CAS RN |
104222-46-0 | |
| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














